Dapagliflozin Triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

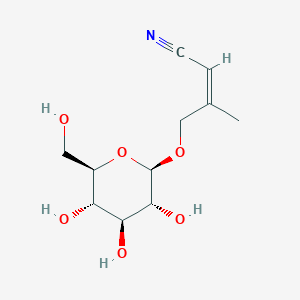

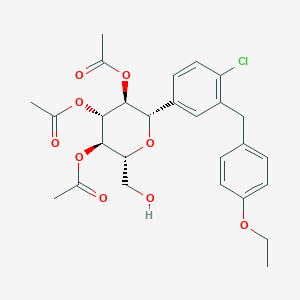

Dapagliflozin Triacetate is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. This compound has also shown efficacy in treating heart failure and chronic kidney disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves several steps, starting from gluconolactoneThe final product is obtained after acetylation and reduction steps .

Protection of Gluconolactone: Gluconolactone is protected using trimethylsilyl chloride in the presence of N-methylmorpholine and tetrahydrofuran (THF).

Introduction of Aryl Group: The protected gluconolactone is reacted with aryl lithium, obtained from aryl bromide and n-BuLi.

Acetylation and Reduction: The intermediate product is acetylated using acetic anhydride and then reduced using triethylsilane and boron trifluoride etherate.

Industrial Production Methods

Industrial production of dapagliflozin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Dapagliflozin undergoes several types of chemical reactions, including:

Oxidation: Dapagliflozin can be oxidized to form oxo dapagliflozin.

Reduction: Reduction reactions can produce desethyl dapagliflozin.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Aplicaciones Científicas De Investigación

Dapagliflozin Triacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters.

Biology: Research focuses on its effects on glucose metabolism and its potential benefits in treating metabolic disorders.

Medicine: Clinical trials have demonstrated its efficacy in treating type 2 diabetes, heart failure, and chronic kidney disease

Mecanismo De Acción

Dapagliflozin Triacetate exerts its effects by inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. Additionally, it reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Canagliflozin: Another SGLT2 inhibitor used for type 2 diabetes and cardiovascular diseases.

Empagliflozin: Known for its cardiovascular benefits and used in similar therapeutic areas.

Ertugliflozin: Primarily used for type 2 diabetes management

Uniqueness

Dapagliflozin Triacetate is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes gastrointestinal side effects. It also has a favorable safety profile and has been approved for use in heart failure patients, regardless of their diabetes status .

Propiedades

Fórmula molecular |

C27H31ClO9 |

|---|---|

Peso molecular |

535.0 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1 |

Clave InChI |

IBDLDDROVCTNCT-MMKSVXGCSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

SMILES canónico |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)

![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)